molecular formula C32H31NO5 B11669789 2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11669789
M. Wt: 509.6 g/mol
InChI Key: DSLBPPIZCMISOU-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyethyl group, and a benzyloxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via an etherification reaction, where phenol is reacted with an appropriate alkyl halide under basic conditions.

    Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with phenol in the presence of a Lewis acid catalyst.

    Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar in structure due to the presence of the benzyloxyphenyl group.

    2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar in structure with an additional methoxy group.

Uniqueness

The uniqueness of 2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and its potential biological activities. The presence of the quinoline core, phenoxyethyl group, and benzyloxyphenyl group provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C32H31NO5

Molecular Weight

509.6 g/mol

IUPAC Name

2-phenoxyethyl 2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H31NO5/c1-22-29(32(35)37-20-19-36-25-11-6-3-7-12-25)30(31-27(33-22)13-8-14-28(31)34)24-15-17-26(18-16-24)38-21-23-9-4-2-5-10-23/h2-7,9-12,15-18,30,33H,8,13-14,19-21H2,1H3

InChI Key

DSLBPPIZCMISOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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